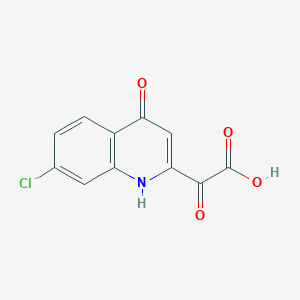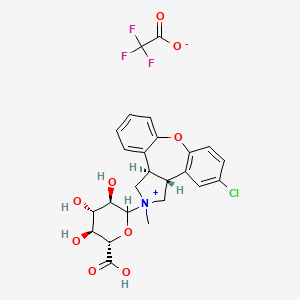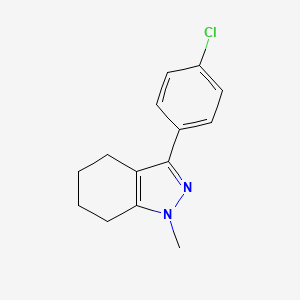![molecular formula C22H22ClNO B13866939 [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is an organic compound that features a chloromethyl group and a dibenzylamino group attached to a phenyl ring, with a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol typically involves the reaction of 2-(Chloromethyl)-4-nitrophenol with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.
化学反応の分析
Types of Reactions
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- [2-(Chloromethyl)-4-(dimethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diethylamino)phenyl]methanol
- [2-(Chloromethyl)-4-(diphenylamino)phenyl]methanol
Uniqueness
[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol is unique due to the presence of the dibenzylamino group, which imparts specific chemical and physical properties
特性
分子式 |
C22H22ClNO |
|---|---|
分子量 |
351.9 g/mol |
IUPAC名 |
[2-(chloromethyl)-4-(dibenzylamino)phenyl]methanol |
InChI |
InChI=1S/C22H22ClNO/c23-14-21-13-22(12-11-20(21)17-25)24(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-13,25H,14-17H2 |
InChIキー |
RBKPMQYLYSYMGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)CO)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(2-Bromo-5-chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B13866935.png)

